Pyridine, 2-[1,1'-biphenyl]-3-yl-
Overview
Description
Pyridine, 2-[1,1'-biphenyl]-3-yl- is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This particular compound features a biphenyl group attached to the third position of the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Biphenyl Derivatives Synthesis: The synthesis of biphenyl derivatives often involves the coupling of two phenyl rings. This can be achieved through various methods such as the Ullmann reaction, which uses copper as a catalyst to couple phenyl halides.
Pyridine Derivatives Synthesis: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the reaction of aldehydes, ketones, and ammonia in the presence of a strong base.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis of pyridine derivatives often involves continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Types of Reactions:
Oxidation: Pyridine, 2-[1,1'-biphenyl]-3-yl- can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring, leading to a variety of substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution typically requires strong acids or Lewis acids, while nucleophilic substitution may involve strong bases.
Major Products Formed:
Oxidation Products: Pyridine N-oxides, hydroxylated pyridines.
Reduction Products: Pyridine amines.
Substitution Products: Halogenated pyridines, alkylated pyridines.
Mechanism of Action
Target of Action
Pyrimidine-based compounds, which share structural similarities with pyridine, are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It is suggested that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2 .
Biochemical Pathways
Studies on pyridine degradation by bacteria suggest that the compound may be involved in nitrogen metabolism . In addition, pyrimidine-based compounds are known to affect the inflammatory response by inhibiting the production of various inflammatory mediators .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-phenylphenyl)pyridine are largely determined by its structural features. The pyridine ring in the molecule can participate in various biochemical reactions, acting as a base and coordinating to metal ions
Cellular Effects
Pyridine derivatives have been shown to exhibit anticancer and antiviral activities .
Subcellular Localization
The localization of molecules within cells can be influenced by various factors, including their chemical properties and interactions with targeting signals or post-translational modifications
Scientific Research Applications
Pyridine, 2-[1,1'-biphenyl]-3-yl- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the development of new drugs, particularly in the fields of oncology and neurology.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Phenylpyridine
3-Phenylpyridine
2-(4-Methylphenyl)pyridine
3-(4-Methylphenyl)pyridine
Properties
IUPAC Name |
2-(3-phenylphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-7-14(8-3-1)15-9-6-10-16(13-15)17-11-4-5-12-18-17/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVOHJGKYCTVIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621258 | |
Record name | 2-([1,1'-Biphenyl]-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458541-39-4 | |
Record name | 2-([1,1'-Biphenyl]-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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